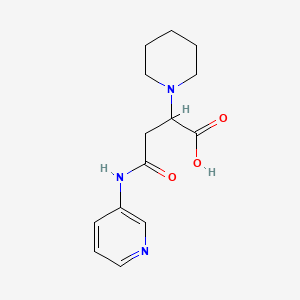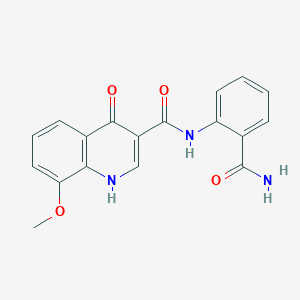
1-(Pyridin-2-yl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-yl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyridinyl group and a tetrahydronaphthalene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinyl Intermediate: Starting with a pyridine derivative, functional groups are introduced through reactions such as halogenation or nitration.
Formation of the Tetrahydronaphthalene Sulfonyl Intermediate:
Coupling Reaction: The pyridinyl intermediate is then coupled with the tetrahydronaphthalene sulfonyl intermediate using a piperazine ring as a linker. This step often requires catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This might involve continuous flow reactors, high-pressure conditions, and the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridinyl and sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)-4-(phenylsulfonyl)piperazine: Similar structure but with a phenyl group instead of a tetrahydronaphthalene group.
1-(Pyridin-2-yl)-4-(methylsulfonyl)piperazine: Similar structure but with a methyl group instead of a tetrahydronaphthalene group.
Uniqueness
1-(Pyridin-2-yl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine is unique due to the presence of the tetrahydronaphthalene group, which can impart different chemical and biological properties compared to simpler sulfonyl derivatives.
Properties
Molecular Formula |
C19H23N3O2S |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-pyridin-2-yl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazine |
InChI |
InChI=1S/C19H23N3O2S/c23-25(24,18-9-8-16-5-1-2-6-17(16)15-18)22-13-11-21(12-14-22)19-7-3-4-10-20-19/h3-4,7-10,15H,1-2,5-6,11-14H2 |
InChI Key |
MUTKGAHLYPEZJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylacetamide](/img/structure/B12189034.png)

![6-acetyl-2-{[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12189058.png)


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12189068.png)
![5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B12189072.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-cyc lopentylacetamide](/img/structure/B12189076.png)
![2,2-diphenyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B12189078.png)
![12-chloro-3-(2-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B12189083.png)

![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B12189111.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B12189115.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12189116.png)
